molecular formula C11H19NO3 B13327610 tert-Butyl (R)-2-methyl-3-oxopiperidine-1-carboxylate

tert-Butyl (R)-2-methyl-3-oxopiperidine-1-carboxylate

Cat. No.: B13327610
M. Wt: 213.27 g/mol
InChI Key: GZOHWMOHDHOZOR-MRVPVSSYSA-N
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Description

tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the reaction of ®-2-methyl-3-oxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by providing precise control over reaction conditions such as temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or tert-butyl hydroperoxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate: Characterized by the presence of a tert-butyl group and a piperidine ring.

    tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.

Uniqueness

tert-Butyl ®-2-methyl-3-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (2R)-2-methyl-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

GZOHWMOHDHOZOR-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1C(=O)CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CC1C(=O)CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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